

Application Notes and Protocols for MU1742 in In Vitro Kinase Assays

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Compound of Interest

Compound Name: MU1742
Cat. No.: B15544333

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Introduction

MU1742 is a potent and highly selective chemical probe for Casein Kinase 1 delta (CK1 δ) and Casein Kinase 1 epsilon (CK1 ϵ).^{[1][2][3][4]} It also demonstrates efficient inhibition of CK1 α at higher concentrations.^{[3][5]} Developed as a quality chemical probe, **MU1742**, along with its corresponding negative control compound MU2027, exhibits excellent kinome-wide selectivity and high potency in both in vitro and in cellulo environments.^[2] Its favorable pharmacokinetic profile also makes it suitable for in vivo studies.^{[1][2]} Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral to various cellular processes, including the Wnt, Hedgehog, and Hippo signaling pathways.^{[1][3]} Dysregulation of CK1 activity has been implicated in several malignancies and neurodegenerative diseases, making it an attractive therapeutic target.^[3] These application notes provide detailed protocols for the use of **MU1742** in in vitro kinase assays to determine its inhibitory activity.

Quantitative Data Presentation

The inhibitory potency of **MU1742** has been characterized against several kinase isoforms. The following table summarizes the reported IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| CK1δ | 6.1 |
| CK1ε | 27.7 |
| CK1α1 | 7.2 |
| CK1α1L | 520 |

Data sourced from in vitro inhibition assays performed by Reaction Biology.[1]

Experimental Protocols

Preparation of MU1742 Stock Solution

It is recommended to prepare a concentrated stock solution of **MU1742** in dimethyl sulfoxide (DMSO).

Materials:

- **MU1742** powder
- Anhydrous DMSO

Protocol:

- Allow the **MU1742** vial to equilibrate to room temperature before opening.
- To prepare a 10 mM stock solution, dissolve the appropriate mass of **MU1742** powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of **MU1742** (Molecular Weight: 408.45 g/mol), dissolve 0.408 mg of the compound in 100 µL of DMSO. [4]

- Vortex the solution until the compound is completely dissolved. Gentle warming and sonication can be used if necessary.[4]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for long-term storage or at -80°C for extended periods.[2][4]

In Vitro Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 value of **MU1742** against a target kinase (e.g., CK1δ or CK1ε) using a luminescence-based assay format like ADP-Glo™. The concentrations provided are starting points and should be optimized for your specific experimental conditions.

Materials:

- Recombinant human CK1δ or CK1ε enzyme
- Suitable peptide or protein substrate (e.g., α-casein)[6]
- **MU1742** stock solution (10 mM in DMSO)
- ATP
- Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- White, opaque 96-well or 384-well assay plates
- Multichannel pipettes or liquid handling system
- Plate reader capable of measuring luminescence

Protocol:

- Prepare Serial Dilutions of **MU1742**:

- Create a serial dilution series of **MU1742** in DMSO. A common approach is to perform 1:3 or 1:10 serial dilutions to cover a wide concentration range (e.g., from 10 μ M down to the pM range).
- Prepare an intermediate dilution of the stock solution in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically \leq 1%) to avoid solvent effects.
- Set up the Kinase Reaction:
 - Add the kinase assay buffer to all wells of the assay plate.
 - Add the serially diluted **MU1742** or DMSO (for control wells) to the appropriate wells.
 - Add the substrate to all wells.
 - To initiate the reaction, add the kinase enzyme to all wells except the "no enzyme" control.
 - Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the enzyme kinetics.
- ATP Addition and Kinase Reaction:
 - Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the K_m value for the specific kinase to obtain accurate and comparable IC₅₀ values.^[6]
 - Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
- Signal Detection (using ADP-Glo™ as an example):
 - Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40-50 minutes.
 - Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal.

- Incubate the plate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background signal (from "no enzyme" control wells) from all other measurements.
 - Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and the high concentration inhibitor control as 0% activity.
 - Plot the percent inhibition against the logarithm of the **MU1742** concentration.
 - Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: Simplified Wnt signaling pathway and the inhibitory action of **MU1742** on CK1 δ/ϵ .

Experimental Workflow Diagram

Caption: General workflow for determining the IC50 of **MU1742** in an in vitro kinase assay.

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